2-(6-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride
Overview
Description
“6-Bromopyridin-2-yl” compounds are a group of organic compounds that contain a pyridine ring substituted with a bromine atom and various other functional groups . They are typically solid at room temperature .
Molecular Structure Analysis
The molecular structure of “6-Bromopyridin-2-yl” compounds generally consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) substituted with a bromine atom .
Physical and Chemical Properties Analysis
“6-Bromopyridin-2-yl” compounds are typically solid at room temperature . They should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Chemical Synthesis and Intermediates
- 2-Amino-6-bromopyridine derivatives, closely related to 2-(6-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride, are crucial pharmaceutical and chemical intermediates. They are synthesized using diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation processes (Xu Liang, 2010).
- The reactivity of brominated pyridines, which include this compound, is significant for forming compounds like 2-hydroxy-6-bromopyridine via acid hydrolysis (J. Wibaut, P. W. Haayman, J. Dijk, 2010).
Applications in Photophysical Studies
- Tetrakis(2-Pyridyl)Tin compounds, synthesized using 2-bromopyridine, demonstrate valuable photophysical properties (Martin Bette, D. Steinborn, 2012).
- Functionalized 2,2':6',2"-Terpyridine metal complexes, derived from derivatives of 2,2':6',2"-Terpyridine like this compound, are explored for their photophysical applications in molecular devices, sensors, and supramolecular recognition (P. C. Dhar, 2014).
Medicinal Chemistry and Bioactive Compounds
- The synthesis of bioactive 2-aminopyridines, structurally related to this compound, is critical in medicinal chemistry, with applications in creating natural products and therapeutic compounds (Jeanne L. Bolliger, M. Oberholzer, C. Frech, 2011).
Electrocatalytic Applications
- Electrocatalytic processes involving 2-amino-5-bromopyridine, a compound related to this compound, are used in carbon dioxide conversion, demonstrating the potential of such compounds in green chemistry applications (Q. Feng, Ke‐long Huang, Suqin Liu, X. Wang, 2010).
Catalysis and Material Science
- Synthesis and characterization of sterically demanding iminopyridine ligands, which can be derived from bromopyridines like this compound, are significant for their applications in catalysis and material science (T. Irrgang, S. Keller, H. Maisel, W. Kretschmer, R. Kempe, 2007).
Safety and Hazards
Properties
IUPAC Name |
2-(6-bromopyridin-2-yl)-4-methylmorpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O.ClH/c1-13-5-6-14-9(7-13)8-3-2-4-10(11)12-8;/h2-4,9H,5-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPWEPPMIVRUQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C2=NC(=CC=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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